(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride
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Overview
Description
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanamine group The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced through nucleophilic substitution reactions using 2,6-dichlorobenzyl chloride as a reagent.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions involving formaldehyde and an amine source.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the 2,6-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of piperidinones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter activity.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of neurotransmitters by binding to their receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride.
Benzyl Derivatives: Compounds with benzyl groups, such as benzylamine and benzyl chloride, are also similar.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzyl group and the methanamine group on the piperidine ring makes it a versatile compound for various applications in medicinal chemistry and industrial synthesis .
Properties
Molecular Formula |
C13H20Cl4N2 |
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Molecular Weight |
346.1 g/mol |
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H18Cl2N2.2ClH/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17;;/h1,4-5,10H,2-3,6-9,16H2;2*1H |
InChI Key |
KHJUMGPSMJANLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CN.Cl.Cl |
Origin of Product |
United States |
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